3-(TERT-BUTYL)CYCLOHEXANONE

Catalog No.
S705507
CAS No.
936-99-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(TERT-BUTYL)CYCLOHEXANONE

CAS Number

936-99-2

Product Name

3-(TERT-BUTYL)CYCLOHEXANONE

IUPAC Name

3-tert-butylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3

InChI Key

YJZOKOQSQKNYLW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCCC(=O)C1

Canonical SMILES

CC(C)(C)C1CCCC(=O)C1

The exact mass of the compound Cyclohexanone, 3-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(tert-Butyl)cyclohexanone (CAS 936-99-2) is a conformationally rigid cyclic ketone utilized extensively as a stereochemical probe and a precise building block for complex fragrance ingredients and chiral auxiliaries [1]. The bulky tert-butyl group at the 3-position effectively anchors the cyclohexane ring in a single chair conformation with the substituent in the equatorial position[2]. This structural locking eliminates the dynamic ring-flipping typical of simple cyclic ketones, ensuring that the carbonyl group maintains a fixed geometry relative to the rest of the molecule. For industrial and research buyers, this predictability makes it an essential precursor for highly stereocontrolled reductions and a benchmark substrate for evaluating the face-selectivity of novel chemical hydrides and biocatalysts [2].

Substituting 3-(tert-butyl)cyclohexanone with its more common analog, 4-(tert-butyl)cyclohexanone, leads to a complete inversion of the major diastereomeric product during nucleophilic reduction [1]. Because the anchoring tert-butyl group is positioned differently relative to the carbonyl, hydride attack on the 3-isomer occurs predominantly from the axial face, yielding cis-3-tert-butylcyclohexanol (where the hydroxyl is equatorial). Conversely, identical reduction of the 4-isomer yields mainly trans-4-tert-butylcyclohexanol [1]. Furthermore, substituting with unsubstituted cyclohexanone removes the conformational lock entirely, resulting in dynamic ring-flipping that destroys stereocontrol. Buyers synthesizing specific fragrance profiles or rigid chiral ligands must procure the exact 3-isomer to maintain the required spatial geometry and downstream application characteristics.

Divergent Diastereomeric Outcomes in Hydride Reduction

The position of the tert-butyl anchoring group fundamentally alters the trajectory of nucleophilic attack. Standard chemical or enzymatic reduction of 3-(tert-butyl)cyclohexanone proceeds via axial attack to yield predominantly cis-3-tert-butylcyclohexanol (where the resulting hydroxyl is equatorial) [1]. In direct contrast, reduction of the comparator 4-(tert-butyl)cyclohexanone under identical conditions yields mainly trans-4-tert-butylcyclohexanol [1]. This complete shift in the major product stereochemistry demonstrates that the 3-isomer and 4-isomer cannot be used interchangeably when a specific equatorial or axial alcohol geometry is required for downstream formulation.

Evidence DimensionMajor diastereomer formed upon reduction
Target Compound DataYields predominantly cis-3-tert-butylcyclohexanol (equatorial OH)
Comparator Or Baseline4-(tert-butyl)cyclohexanone yields predominantly trans-4-tert-butylcyclohexanol (equatorial OH)
Quantified DifferenceComplete divergence in the cis/trans ratio of the resulting alcohol based on isomer selection
ConditionsStandard enzymatic (NADH) or chemical hydride reduction

Procurement must specify the 3-isomer when synthesizing cis-configured derivatives for fragrance or pharmaceutical applications, as the 4-isomer will yield the incorrect diastereomer.

Thermodynamic Stability in Ketone Chain-Walking Isomerization

In late-stage molecular editing via catalytic ketone chain-walking (using pyrrolidine and elemental sulfur), the 3-position demonstrates distinct thermodynamic stability [1]. When subjected to isomerization conditions, the system shows selectivity for the 3-substituted isomer over the 4-substituted isomer, while completely avoiding the formation of the sterically hindered 2-(tert-butyl)cyclohexanone [1]. This establishes the 3-carbonyl position as a thermodynamic sink relative to the 4-position in this rigid framework.

Evidence DimensionIsomerization selectivity under thermodynamic control
Target Compound DataFavored thermodynamic product (acts as a sink)
Comparator Or Baseline4-(tert-butyl)cyclohexanone (less favored) and 2-(tert-butyl)cyclohexanone (0% formation)
Quantified DifferenceSelective accumulation of the 3-isomer over the 4-isomer with complete exclusion of the 2-isomer
ConditionsReversible catalytic isomerization using pyrrolidine/sulfur

Process chemists designing reversible isomerization cascades or late-stage functionalizations can rely on the 3-isomer as a stable thermodynamic endpoint.

Conformational Rigidity for Biocatalyst Benchmarking

3-(tert-Butyl)cyclohexanone serves as a superior stereochemical probe for oxidoreductases compared to unsubstituted cyclohexanone [1]. Because the bulky tert-butyl group locks the ring in a single chair conformation, it forces enzymes to interact with the carbonyl via distinct 'face-to-face' or 'perpendicular' trajectories [1]. Unsubstituted cyclohexanone undergoes rapid ring-flipping, obscuring the intrinsic face-selectivity of the enzyme. The locked geometry of the 3-isomer allows researchers to quantitatively correlate the cis/trans ratio of the reduced alcohol directly to the steric constraints of the enzyme's active site.

Evidence DimensionConformational stability during enzymatic docking
Target Compound DataLocked single chair conformation (equatorial tert-butyl)
Comparator Or BaselineCyclohexanone (rapid dynamic ring-flipping)
Quantified DifferenceElimination of conformational averaging, enabling 1:1 mapping of product stereochemistry to enzyme face-selectivity
ConditionsEnzymatic reduction assays (e.g., NADH-dependent oxidoreductases)

Laboratories procuring substrates to benchmark the stereoselectivity of novel lipases or oxidoreductases require this locked geometry to obtain interpretable mechanistic data.

Synthesis of Stereodefined Fragrance Ingredients

3-(tert-Butyl)cyclohexanone is the required precursor for producing cis-3-tert-butylcyclohexanol and its ester derivatives [1]. Because the 3-isomer dictates a specific axial/equatorial relationship during reduction, it yields distinct olfactory profiles (woody, camphoraceous notes) that cannot be replicated using the 4-isomer.

Benchmarking Substrates for Novel Biocatalysts

Due to its conformationally locked structure, this compound is heavily procured by biocatalysis labs to evaluate the face-selectivity of newly discovered or engineered oxidoreductases [1]. The rigid geometry allows researchers to accurately determine whether an enzyme prefers 'face-to-face' or 'perpendicular' hydride transfer without the confounding variable of ring-flipping.

Rigid Scaffolds for Chiral Auxiliaries

The predictable stereochemical outcome of nucleophilic additions to 3-(tert-butyl)cyclohexanone makes it an ideal starting material for synthesizing rigid chiral ligands and auxiliaries [1]. The equatorial tert-butyl group ensures that subsequent functionalizations occur with high diastereoselectivity, which is critical for downstream asymmetric catalysis workflows.

XLogP3

2.6

Other CAS

936-99-2

Dates

Last modified: 08-15-2023
Gaschler et al. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, doi: 10.1038/s41589-018-0031-6, published online 2 April 2018
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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